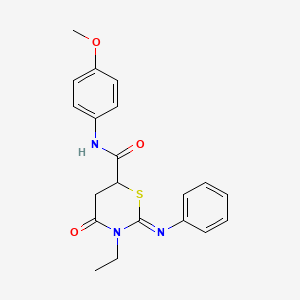![molecular formula C22H24N4 B15032368 11-(4-Methylpiperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15032368.png)
11-(4-Methylpiperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-METHYLPIPERIDINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazoisoquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazoisoquinolines, including 11-(4-METHYLPIPERIDINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE, typically involves multi-step reactions. One common method involves the use of N-methacryloyl-2-phenylbenzoimidazoles through radical strategies . This method is favored due to the versatility and simple preparation of raw materials, as well as the step-economy and mild reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free visible-light-induced decarboxylative radical addition/cyclization procedures has been described for the synthesis of related compounds . This method is environmentally friendly and avoids the use of toxic and volatile organic solvents.
Analyse Des Réactions Chimiques
Types of Reactions
11-(4-METHYLPIPERIDINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine(III) diacetate (PIDA) for radical cyclization , and CuBr2 for radical relay addition/cyclization . The reactions are typically carried out under mild conditions to avoid decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of a-oxocarboxylic acids as acyl radical precursors can lead to the formation of acylated benzimidazoisoquinolines .
Applications De Recherche Scientifique
11-(4-METHYLPIPERIDINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of functional materials and as a component in organic electronics.
Mécanisme D'action
The mechanism of action of 11-(4-METHYLPIPERIDINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazoisoquinolines and indoloisoquinolines, such as:
Uniqueness
11-(4-METHYLPIPERIDINO)-7,8,9,10-TETRAHYDRO[1,3]BENZIMIDAZO[1,2-B]ISOQUINOLIN-6-YL CYANIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C22H24N4 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
11-(4-methylpiperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C22H24N4/c1-15-10-12-25(13-11-15)22-17-7-3-2-6-16(17)18(14-23)21-24-19-8-4-5-9-20(19)26(21)22/h4-5,8-9,15H,2-3,6-7,10-13H2,1H3 |
Clé InChI |
MVWKLTIFJHEMNG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B15032287.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B15032294.png)

![2-(4-fluorophenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B15032308.png)
![N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032316.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(3,4-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15032320.png)
![3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15032324.png)
![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032328.png)
![Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid](/img/structure/B15032345.png)
![2-(4-chlorophenyl)-3-[4-(4-ethoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B15032373.png)
![4-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15032375.png)

![9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032386.png)
![4-(2-methylbutan-2-yl)-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B15032400.png)
